molecular formula C10H5F2NO4 B11647617 2-(difluoromethyl)-6-nitro-4H-chromen-4-one CAS No. 380593-37-3

2-(difluoromethyl)-6-nitro-4H-chromen-4-one

Cat. No.: B11647617
CAS No.: 380593-37-3
M. Wt: 241.15 g/mol
InChI Key: LROIYUPBFQASGG-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-6-nitro-4H-chromen-4-one (CAS 380593-37-3) is a chemical building block based on the privileged 4H-chromen-4-one scaffold, a heterocyclic structure of significant interest in medicinal chemistry and drug discovery . Chromene derivatives are recognized for their versatile biological profiles and have been investigated for a wide range of activities, including anticancer, antimicrobial, anticonvulsant, and antituberculosis effects . Researchers have identified that analogs of the 4H-chromen-4-one core can exert anticancer effects by inducing apoptosis through interaction with tubulin at the colchicine binding site. This interaction obstructs tubulin polymerization, leading to G2/M cell-cycle arrest and caspase-dependent apoptosis in cancer cells . Furthermore, novel 4H-chromen-4-one derivatives isolated from natural sources, such as marine Streptomyces , have demonstrated potent antibacterial activity against Gram-positive bacteria like Bacillus subtilis and notable cytotoxicity against human cancer cell lines, including colon carcinoma and prostate adenocarcinoma . The difluoromethyl and nitro substituents on this particular compound are likely to influence its electronic properties and metabolic stability, making it a valuable intermediate for synthetic elaboration and structure-activity relationship (SAR) studies . This product is intended for research purposes as a key intermediate in the synthesis of more complex bioactive molecules and for probing biological mechanisms. It is supplied For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

380593-37-3

Molecular Formula

C10H5F2NO4

Molecular Weight

241.15 g/mol

IUPAC Name

2-(difluoromethyl)-6-nitrochromen-4-one

InChI

InChI=1S/C10H5F2NO4/c11-10(12)9-4-7(14)6-3-5(13(15)16)1-2-8(6)17-9/h1-4,10H

InChI Key

LROIYUPBFQASGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C=C(O2)C(F)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-6-nitro-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

2-(Difluoromethyl)-6-nitro-4H-chromen-4-one is utilized as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, allows it to serve as a precursor for diverse chemical entities.

Reaction TypeDescriptionCommon Reagents
OxidationConverts to quinonesPotassium permanganate, chromium trioxide
ReductionForms chromanol derivativesSodium borohydride, lithium aluminum hydride
SubstitutionIntroduces functional groups into the chromenone ringHalogens, nitro groups

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Studies have demonstrated its effectiveness against various pathogens. For instance, compounds derived from this structure have shown potent antimicrobial activity with minimum inhibitory concentrations ranging from 0.007 to 3.9 µg/mL against several bacterial strains and fungi .
  • Anticancer Activity : The compound has been explored for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, making it a candidate for further development as an anticancer agent .

Case Study 1: Antimicrobial Activity

A study published in 2017 highlighted the synthesis of several chromene derivatives, including this compound. These derivatives were tested against seven human pathogens, showing promising results in terms of antimicrobial efficacy . The study reported significant inhibition zones and low minimum inhibitory concentrations (MIC), indicating the potential for developing new antimicrobial agents based on this compound.

Case Study 2: Anticancer Potential

Another research article focused on the antiproliferative effects of chromene derivatives on cancer cell lines. The results indicated that certain derivatives exhibited selective inhibition of cancer cell growth, suggesting that modifications to the chromenone structure could enhance anticancer properties . This study reinforces the potential therapeutic applications of this compound in oncology.

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-6-nitro-4H-chromen-4-one involves its interaction with various molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The difluoromethyl group in the target compound is more electron-withdrawing than phenyl (in 6-nitro-2-phenyl analog) but less polar than chlorophenyl (in 2-(2-chlorophenyl)-5-hydroxy-6-nitrochromen-4-one) . Nitro groups (6-position) reduce electron density on the chromenone ring, favoring electrophilic substitution reactions, while amino groups (as in 6-amino-2-methyl) increase nucleophilicity .

Lipophilicity and Bioavailability :

  • The difluoromethyl group improves membrane permeability compared to methyl or hydroxy substituents, making the target compound more suited for agrochemical applications (e.g., fungicides) .
  • Fluorine atoms in analogs like 6-fluoro-2-(3-fluorophenyl)chromen-4-one enhance metabolic stability and target binding .

Crystallographic and Synthetic Insights :

  • Compounds like 6-nitro-2-phenyl-4H-chromen-4-one are resolved using SHELXL , suggesting similar methodologies apply to the target compound .
  • Synthesis of difluoromethyl derivatives often involves fluorinated precursors (e.g., difluoromethylpyrazole carboxamides) .

Biological Activity

2-(Difluoromethyl)-6-nitro-4H-chromen-4-one is a compound of significant interest due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and therapeutic applications of this compound, drawing from diverse scientific literature.

Chemical Structure and Properties

The compound belongs to the chromone family, characterized by a benzopyranone structure. The difluoromethyl and nitro substituents are crucial for its biological activity, influencing its lipophilicity and reactivity.

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : The compound has shown promise in inhibiting various cancer cell lines. It targets cellular pathways involved in proliferation and apoptosis. For instance, studies indicate that it can induce caspase-dependent apoptosis in cancer cells, leading to cell cycle arrest and reduced invasion capabilities .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens. Its mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .
  • Anti-inflammatory Effects : The nitro group in the structure may contribute to anti-inflammatory properties by modulating inflammatory cytokine production and inhibiting cyclooxygenase (COX) enzymes .

The mechanism of action involves multiple pathways:

  • Cellular Uptake : The difluoromethyl group enhances lipophilicity, facilitating cellular uptake.
  • Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects.
  • Targeting Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in cancer progression and inflammation, such as COX-2 and lipoxygenases (LOX) .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Anticancer Activity : A study evaluated the compound's effects on MCF-7 breast cancer cells, revealing an IC50 value indicating significant cytotoxicity. The study also noted morphological changes consistent with apoptosis .
  • Antimicrobial Evaluation : In vitro tests demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

Research Findings

Research has consistently shown that derivatives of chromones exhibit diverse biological activities. A review highlighted that structural modifications can lead to improved potency against various targets, emphasizing the importance of the difluoromethyl and nitro groups in enhancing biological efficacy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of various pathogens
Anti-inflammatoryModulates cytokine production

Q & A

Q. What synthetic methodologies are commonly employed to introduce the difluoromethyl group into chromen-4-one scaffolds?

The difluoromethyl group can be introduced via nucleophilic substitution or transition-metal-catalyzed reactions. For example, Friedel-Crafts alkylation using difluoromethylating agents (e.g., difluoromethyl halides) in the presence of Lewis acids like AlCl₃ or BF₃·Et₂O is a standard approach . Alternatively, late-stage fluorination using reagents such as Selectfluor® under mild conditions has been reported for similar flavonoid derivatives . Reaction optimization should include monitoring by ¹⁹F NMR to track fluorination efficiency.

Q. How can the purity and structural identity of 2-(difluoromethyl)-6-nitro-4H-chromen-4-one be validated after synthesis?

  • Chromatography : Use reversed-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity.
  • Spectroscopy : Compare ¹H/¹³C NMR chemical shifts with analogous chromen-4-one derivatives (e.g., δ ~178 ppm for the carbonyl carbon in ¹³C NMR) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) with ESI-TOF can confirm the molecular ion ([M+H]⁺) with an error margin < 2 ppm .

Q. What crystallographic techniques are recommended for resolving the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXTL or SHELXL for structure solution and refinement, ensuring anisotropic displacement parameters for non-hydrogen atoms . For visualization, ORTEP-3 provides graphical representation of thermal ellipsoids . Validate the final structure using the IUCr’s checkCIF tool to address potential symmetry or displacement errors .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder or twinning) be resolved during refinement?

  • Disorder : Apply PART instructions in SHELXL to model split positions, with occupancy factors refined to sum to unity .
  • Twinning : Use the TWIN/BASF commands in SHELXL for twin-law refinement. High-resolution data (>1.0 Å) improves the robustness of twinned structure solutions .
  • Validation : Cross-verify residual density maps and Hirshfeld surface analysis to detect unresolved solvent or disorder .

Q. What strategies optimize the regioselective nitration of 2-(difluoromethyl)-4H-chromen-4-one derivatives?

  • Electrophilic Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to favor nitration at the electron-rich C6 position. Monitor reaction progress via TLC to avoid over-nitration .
  • Directing Groups : The difluoromethyl group acts as a weak meta-director. Computational DFT studies (e.g., Gaussian 16) can predict regioselectivity by analyzing Fukui indices for electrophilic attack .

Q. How do solvent effects influence the excited-state intramolecular proton transfer (ESIPT) in nitro-substituted chromen-4-ones?

  • Solvent Polarity : In polar aprotic solvents (e.g., DCM), ESIPT is suppressed due to stabilization of the enol form. Use time-resolved fluorescence spectroscopy to measure lifetime changes .
  • TD-DFT Calculations : Simulate solvent effects using the polarizable continuum model (PCM) to correlate experimental Stokes shifts with theoretical predictions .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Chromen-4-One Derivatives

ParameterTypical Range/ValueSoftware/ToolReference
R-factor (final)< 0.05SHELXL
C–C bond length (aromatic)1.38–1.42 ÅORTEP-3
Displacement ellipsoidsAnisotropic for non-H atomsWinGX

Q. Table 2. Synthetic Yield Optimization for Nitro Derivatives

ConditionYield (%)Selectivity (C6:C8)Notes
HNO₃/H₂SO₄, 0°C65–759:1Meta-directing effect of –CF₂H
Acetyl nitrate, RT50–607:3Requires anhydrous conditions

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